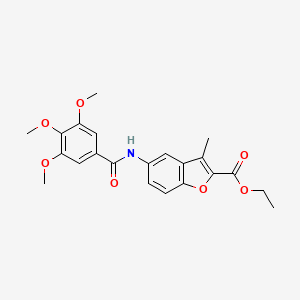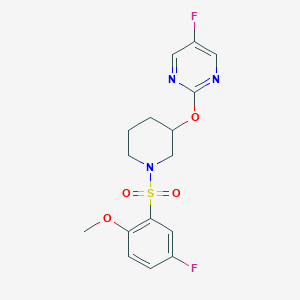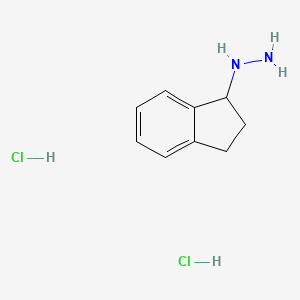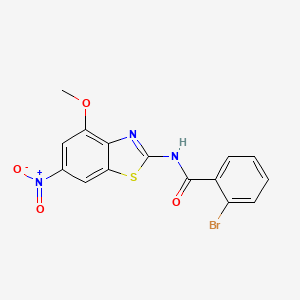
6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C28H24ClN3O3 and its molecular weight is 485.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiproliferative Activity in Cancer Research :
- A study by (Minegishi et al., 2015) found that a similar compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, exhibited promising antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities at 100 nM. This compound was classified as a tubulin inhibitor, suggesting its potential application in cancer research.
Antimicrobial Properties :
- Research by (Prasath et al., 2015) on quinolinyl chalcones containing a pyrazole group revealed promising antimicrobial properties. The synthesized compounds showed potent activity against bacterial and fungal strains.
Lubricating Grease Antioxidants :
- A study by (Hussein et al., 2016) synthesized derivatives of quinolinone and evaluated their efficiency as antioxidants in lubricating greases. This research indicates the compound's potential application in industrial settings.
Optical Absorption Studies :
- Research by (Całus et al., 2007) on the optical absorption spectra of methoxy and carboethoxy derivatives of pyrazoloquinoline, which is structurally similar to the compound , provides insights into its potential application in materials science, particularly in the development of optoelectronic materials.
Potential in Synthesis of Novel Compounds :
- The synthesis and evaluation of quinoline-pyrazoline-based coumarinyl thiazole derivatives, as investigated by (Ansari and Khan, 2017), show the compound's potential in the creation of new pharmaceutical agents with antimicrobial properties.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, the second intermediate is 3-(4-chlorophenyl)-4-phenylquinolin-2(1H)-one, and the third intermediate is 6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one.", "Starting Materials": [ "2-methoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "4-chlorobenzaldehyde", "aniline", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "p-toluenesulfonic acid", "sodium carbonate", "potassium carbonate", "2-bromoacetophenone", "4-chlorophenylhydrazine", "4-nitrobenzaldehyde", "benzaldehyde", "ethyl 4-chloro-3-oxobutanoate", "2-amino-5-methoxyphenol" ], "Reaction": [ "Synthesis of 5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid: Condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of p-toluenesulfonic acid to form 2-methoxy-1-phenyl-1,3-butanedione. Reaction of 2-methoxy-1-phenyl-1,3-butanedione with hydrazine hydrate in ethanol to form 5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid.", "Synthesis of 3-(4-chlorophenyl)-4-phenylquinolin-2(1H)-one: Condensation of 4-chlorobenzaldehyde with aniline in the presence of acetic anhydride to form 4-chloro-N-phenylaniline. Reaction of 4-chloro-N-phenylaniline with phosphorus oxychloride in the presence of sodium carbonate to form 3-(4-chlorophenyl)quinoline-4-carbaldehyde. Condensation of 3-(4-chlorophenyl)quinoline-4-carbaldehyde with benzaldehyde in the presence of potassium carbonate to form 3-(4-chlorophenyl)-4-phenylquinolin-2(1H)-one.", "Synthesis of 6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one: Condensation of 5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid with 2-bromoacetophenone in the presence of potassium carbonate to form 5-(2-methoxyphenyl)-1-(2-oxo-2-phenylethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid. Reduction of 5-(2-methoxyphenyl)-1-(2-oxo-2-phenylethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid with sodium borohydride in ethanol to form 5-(2-methoxyphenyl)-1-(2-hydroxy-2-phenylethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid. Condensation of 5-(2-methoxyphenyl)-1-(2-hydroxy-2-phenylethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid with 3-(4-chlorophenyl)-4-phenylquinolin-2(1H)-one in the presence of sodium hydroxide to form 6-chloro-3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one." ] } | |
CAS番号 |
361167-94-4 |
分子式 |
C28H24ClN3O3 |
分子量 |
485.97 |
IUPAC名 |
6-chloro-3-[3-(2-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C28H24ClN3O3/c1-3-25(33)32-23(19-11-7-8-12-24(19)35-2)16-22(31-32)27-26(17-9-5-4-6-10-17)20-15-18(29)13-14-21(20)30-28(27)34/h4-15,23H,3,16H2,1-2H3,(H,30,34) |
InChIキー |
SHDTUEVLHGRKIR-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromopyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2707617.png)
![2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2707619.png)

![3-isopentyl-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2707621.png)
![2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2707623.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)urea](/img/structure/B2707625.png)
![4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2707629.png)
![2-Cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2707631.png)



![7-Tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2707639.png)